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Compound of Interest

Compound Name: MMT5-14

Cat. No.: B12398016 Get Quote

For Immediate Release: November 21, 2025

This technical guide provides an in-depth overview of MMT5-14, a novel analogue of the

antiviral drug remdesivir. MMT5-14 has demonstrated enhanced antiviral activity against

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants, positioning

it as a significant candidate for further drug development. This document is intended for

researchers, scientists, and professionals in the field of drug development, offering a

consolidated resource on the compound's chemical properties, mechanism of action, and

relevant experimental data.

Core Compound Data
MMT5-14 is chemically identified by the CAS number 2719679-31-7.[1][2] Its fundamental

properties are summarized in the table below, providing a clear reference for researchers.
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Property Value Source

CAS Number 2719679-31-7 [1][2]

Molecular Formula C39H55N6O8P [1]

Molecular Weight
766.9 g/mol (also reported as

766.86 g/mol )
[1][2]

Physical Form Solid [1]

Purity ≥98% [1]

Storage Temperature -20°C [1]

Stability ≥ 4 years at -20°C [1]

Mechanism of Action: Intracellular Activation and
Viral Inhibition
MMT5-14 is a phosphoramidate prodrug, meaning it is administered in an inactive form and

requires intracellular metabolic conversion to exert its antiviral effect. As an analogue of

remdesivir, MMT5-14 targets the viral RNA-dependent RNA polymerase (RdRp), an essential

enzyme for the replication of the SARS-CoV-2 genome.

The intracellular activation of MMT5-14 follows a multi-step enzymatic pathway, analogous to

that of remdesivir. This process is crucial for the formation of the active triphosphate metabolite

that ultimately inhibits viral replication. The key enzymatic players in this activation cascade

include carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding

protein 1 (HINT1), followed by subsequent phosphorylation by cellular kinases.

The following diagram illustrates the proposed intracellular activation pathway of MMT5-14.
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Caption: Intracellular activation pathway of MMT5-14.
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Experimental Data and Protocols
MMT5-14 has been the subject of preclinical studies that highlight its improved efficacy and

pharmacokinetic profile compared to remdesivir.

Antiviral Activity
MMT5-14 has demonstrated potent antiviral activity against SARS-CoV-2 and several of its

variants. The table below summarizes the reported 50% effective concentration (EC50) values.

Virus Variant EC50 (µM)

SARS-CoV-2 0.4

Alpha 2.5

Beta 15.9

Gamma 1.7

Delta 5.6

Data sourced from MedchemExpress and Cayman Chemical product descriptions.

Experimental Protocol: Antiviral Activity Assay (Representative)

While the specific, detailed protocol for the MMT5-14 EC50 determination is not publicly

available, a representative method for assessing the antiviral activity of remdesivir analogues is

as follows:

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in

appropriate media and seeded into 96-well plates.

Compound Preparation: A stock solution of MMT5-14 is prepared and serially diluted to a

range of concentrations.

Infection and Treatment: The cultured cells are infected with a known titer of the SARS-CoV-

2 variant of interest. Following a brief incubation period to allow for viral entry, the media is

replaced with fresh media containing the various concentrations of MMT5-14.
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Incubation: The treated and infected cells are incubated for a period of 48 to 72 hours to

allow for viral replication.

Quantification of Viral Activity: The extent of viral replication is assessed. This can be

achieved through various methods, such as:

Cytopathic Effect (CPE) Assay: Visual or automated assessment of cell death caused by

the virus.

Viral RNA Quantification: Extraction of RNA from the cells and quantification of viral RNA

levels using quantitative reverse transcription PCR (qRT-PCR).

Reporter Virus Assays: Use of engineered viruses that express a reporter gene (e.g.,

luciferase), where the signal is proportional to the level of viral replication.

Data Analysis: The EC50 value is calculated by plotting the antiviral activity against the drug

concentration and fitting the data to a dose-response curve.

Pharmacokinetic Profile
In vivo studies in hamsters have indicated that MMT5-14 exhibits a superior pharmacokinetic

profile compared to remdesivir. Notably, MMT5-14 demonstrated increased plasma and lung

concentrations.

Experimental Protocol: In Vivo Pharmacokinetic Study in Hamsters (Representative)

The following is a representative protocol for a pharmacokinetic study of a remdesivir analogue

in a hamster model:

Animal Model: Golden Syrian hamsters are used as the animal model.

Drug Administration: A formulated solution of MMT5-14 is administered to the hamsters,

typically via intravenous (IV) or other relevant routes of administration.

Sample Collection: At predetermined time points following drug administration, blood and

tissue samples (e.g., lungs, liver, kidney) are collected from cohorts of animals.
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Sample Processing: Blood samples are processed to plasma. Tissue samples are

homogenized.

Bioanalysis: The concentrations of the parent drug (MMT5-14) and its key metabolites (e.g.,

the nucleoside and the active triphosphate) in the plasma and tissue homogenates are

quantified using a validated bioanalytical method, such as liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The concentration-time data are used to calculate key

pharmacokinetic parameters, including:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Half-life (t1/2)

Tissue distribution

Synthesis
Detailed, step-by-step synthesis protocols for MMT5-14 are proprietary. However, the synthesis

of remdesivir and its analogues generally involves multi-step organic synthesis, starting from a

protected ribose derivative and the appropriate heterocyclic base. The key steps often include

glycosylation to form the C-nucleoside core, followed by the introduction of the

phosphoramidate moiety. The stereochemistry of the phosphorus center is critical for activity

and is a key challenge in the synthesis.

Conclusion
MMT5-14 represents a promising advancement in the development of antiviral therapeutics for

COVID-19. Its enhanced antiviral potency and improved pharmacokinetic profile in preclinical

models suggest that it may offer advantages over existing treatments. Further research and

clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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